

An In-depth Technical Guide to 3-Phenylpropane-1-sulfonyl chloride

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Compound of Interest

Compound Name: 3-Phenylpropane-1-sulfonyl chloride

Cat. No.: B1280232

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropane-1-sulfonyl chloride is a sulfonyl chloride compound containing a phenylpropyl backbone. Sulfonyl chlorides are a class of organic compounds with the functional group $-SO_2Cl$. They are reactive compounds that are widely used in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. The presence of the phenylpropane group in **3-Phenylpropane-1-sulfonyl chloride** makes it a valuable building block for the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and key safety information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Phenylpropane-1-sulfonyl chloride** is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ ClO ₂ S	[1]
Molecular Weight	218.7 g/mol	[1]
CAS Number	63014-04-0	[1]
Melting Point	20-22 °C	
Boiling Point	275-276 °C	
Density	1.223 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.5400	
Solubility	Data not readily available. Sulfonyl chlorides are generally soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether. They are typically insoluble in water and react with protic solvents like water and alcohols.	

Synthesis of 3-Phenylpropane-1-sulfonyl chloride

While a specific, detailed experimental protocol for the synthesis of **3-Phenylpropane-1-sulfonyl chloride** is not widely published, a general and effective method involves the oxidative chlorination of the corresponding thiol, 3-phenylpropane-1-thiol. The following protocol is adapted from established procedures for the synthesis of alkylsulfonyl chlorides from thiols.[2][3]

Experimental Protocol: Synthesis from 3-Phenylpropane-1-thiol

Materials:

- 3-Phenylpropane-1-thiol
- N-Chlorosuccinimide (NCS)
- Tetrabutylammonium chloride (TBAC)
- Acetonitrile (CH₃CN)
- Water (H₂O)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer
- Stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

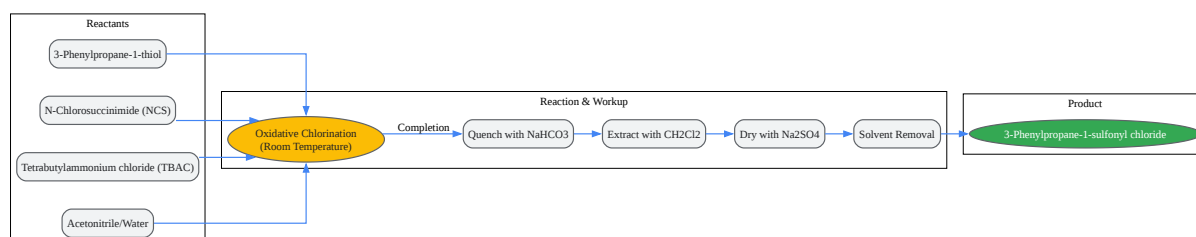
- To a solution of 3-phenylpropane-1-thiol (1 equivalent) in acetonitrile, add N-chlorosuccinimide (3 equivalents), tetrabutylammonium chloride (1 equivalent), and water (5 equivalents).[4]
- Stir the mixture vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete (typically within a few hours), the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.[2]

- The product is then extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.^[2]
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude **3-Phenylpropane-1-sulfonyl chloride**.
- If necessary, the crude product can be further purified by column chromatography on silica gel.

Safety Precautions:

- The reaction should be carried out in a well-ventilated fume hood.
- N-Chlorosuccinimide is a corrosive and moisture-sensitive solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- **3-Phenylpropane-1-sulfonyl chloride** is expected to be corrosive and moisture-sensitive. Avoid contact with skin and eyes.

Synthesis Workflow Diagram



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Caption: Experimental workflow for the synthesis of **3-Phenylpropane-1-sulfonyl chloride**.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3-Phenylpropane-1-sulfonyl chloride** are not readily available in public databases. However, characteristic spectral features can be predicted based on the structure of the molecule.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, as well as signals for the three methylene groups of the propane chain. The methylene group adjacent to the sulfonyl chloride group would be the most deshielded.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the propane chain.

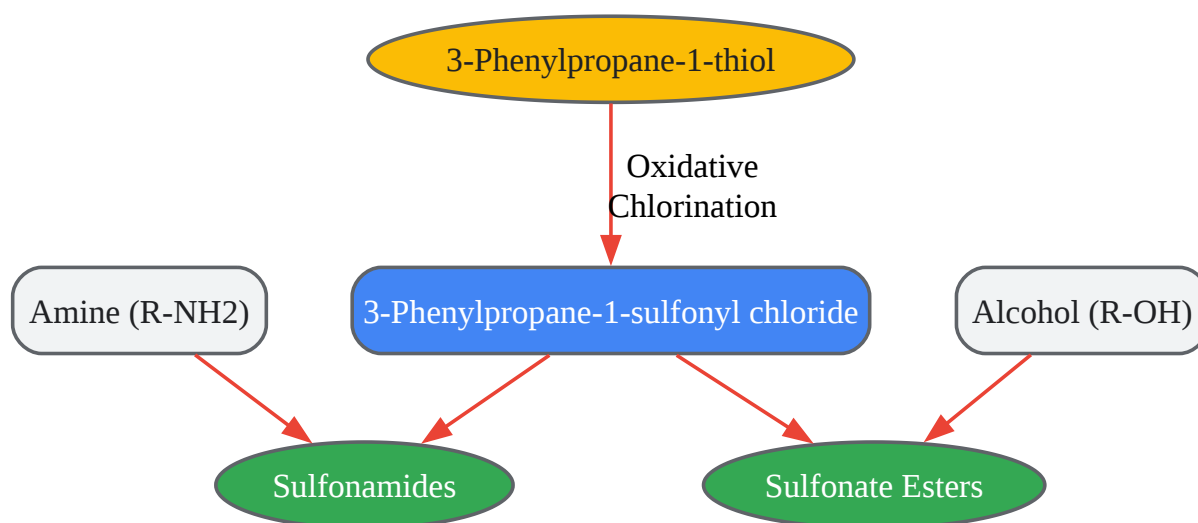
- IR Spectroscopy: The infrared spectrum will exhibit characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm^{-1} and 1166-1204 cm^{-1} .^[5] Aromatic C-H and aliphatic C-H stretching vibrations will also be present.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature regarding the involvement of **3-Phenylpropane-1-sulfonyl chloride** in any specific signaling pathways or its biological activity. As a reactive chemical intermediate, its primary role is in the synthesis of other compounds which may then be investigated for their biological properties.

Logical Relationships in Synthesis

The synthesis of **3-Phenylpropane-1-sulfonyl chloride** is a key step in the preparation of various derivatives, such as sulfonamides and sulfonate esters. This relationship can be visualized as a branching pathway from the central sulfonyl chloride intermediate.



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Caption: Synthetic utility of **3-Phenylpropane-1-sulfonyl chloride**.

Conclusion

3-Phenylpropane-1-sulfonyl chloride is a valuable synthetic intermediate with well-defined physicochemical properties. While specific experimental data on its solubility and detailed spectroscopic analyses are not widely available, its synthesis can be reliably achieved through the oxidative chlorination of the corresponding thiol. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development. Further research into the reactivity and potential applications of this molecule and its derivatives is warranted.

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